N-Benzylmethylphenidate
Description
N-Benzylmethylphenidate is a synthetic analog of methylphenidate, a well-known psychostimulant used clinically to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Structurally, this compound features a benzyl group substituted on the nitrogen atom of the piperidine ring, distinguishing it from the parent compound methylphenidate. This modification significantly alters its pharmacological profile, particularly its affinity for the dopamine transporter (DAT), a key target for psychostimulants .
This compound and its derivatives (e.g., (±)-2a to (±)-2g) have been studied extensively as photoaffinity ligands and radiotracer candidates due to their enhanced DAT binding properties. For instance, (±)-2d exhibits a DAT IC50 of 31.2 ± 5.7 nM, demonstrating superior affinity compared to methylphenidate (IC50 = 83.0 ± 7.9 nM) . These compounds are synthesized via hybrid strategies combining iodomethylphenidates and N-benzylmethylphenidates, enabling systematic exploration of structure-activity relationships (SAR) .
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R)-1-benzylpiperidin-2-yl]-2-phenylacetate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)20(18-12-6-3-7-13-18)19-14-8-9-15-22(19)16-17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-16H2,1H3/t19-,20-/m1/s1 |
InChI Key |
BUSOTANDABQRSW-WOJBJXKFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(C1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylmethylphenidate typically involves the reaction of methylphenidate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-Benzylmethylphenidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or sodium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving dopamine transporter interactions and structure-activity relationships.
Biology: It is used in research to understand the mechanisms of dopamine regulation and its effects on behavior.
Medicine: It is investigated for its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as ADHD and Parkinson’s disease.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
N-Benzylmethylphenidate exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound primarily targets the dopamine transporter, blocking its function and preventing the reabsorption of dopamine into presynaptic neurons. This results in prolonged dopamine activity, which is associated with improved attention and reduced impulsivity .
Comparison with Similar Compounds
Methylphenidate and Halogenated Derivatives
Methylphenidate itself has moderate DAT affinity (IC50 = 83.0 ± 7.9 nM), but halogenation at specific positions on its aromatic ring markedly enhances potency:
- 4-Iodomethylphenidate (±)-1b achieves an IC50 of 14.0 ± 0.1 nM (~6-fold improvement) .
- 3-Halogenated derivatives (e.g., (±)-1e with a 3-chloro substitution) show even greater affinity (IC50 = 4.18 ± 0.17 nM) .
These results highlight the critical role of halogen placement: 3-position substitutions yield higher DAT affinity than 4-position modifications.
N-Benzylmethylphenidate Analogs
This compound derivatives (±)-2a to (±)-2g demonstrate SAR variations based on benzyl ring substituents:
| Compound | Substituent(s) on Benzyl Group | DAT IC50 (nM) |
|---|---|---|
| (±)-2a | Unsubstituted | 52.9 ± 2.3 |
| (±)-2b | 4-Fluoro | 41.2 ± 3.4 |
| (±)-2c | 3-Fluoro | 76.3 ± 2.7 |
| (±)-2d | 3,4-Dichloro | 31.2 ± 5.7 |
| (±)-2e | 4-Methoxy | 79.1 ± 1.4 |
| (±)-2f | 2-Fluoro | 106 ± 24 |
| (±)-2g | 3-Fluoro, 4-chloro | 113 ± 3.0 |
Key Findings :
- Optimal Substitution : 3,4-Dichloro substitution (±)-2d yields the highest affinity (IC50 = 31.2 ± 5.7 nM), outperforming methylphenidate by ~2.7-fold .
- Substituent Sensitivity : Electron-withdrawing groups (e.g., halogens) enhance affinity, but positioning is critical. For example, 4-fluoro (±)-2b is more potent than 3-fluoro (±)-2c.
α-Benzyl-N-methylphenethylamine
While structurally related (benzyl group on a phenethylamine backbone), α-Benzyl-N-methylphenethylamine lacks direct DAT affinity data. Studies focus on its metabolism and CNS receptor interactions, but its pharmacological profile remains less defined compared to this compound .
Iodomethylphenidate Hybrids
Hybrid compounds (e.g., (±)-3) combine iodomethylphenidates and N-benzylmethylphenidates to integrate photoreactive azides for radiotracer development. These hybrids retain DAT affinity while enabling photolabeling applications, though synthetic challenges (e.g., low yields in 4-iodomethylphenidate synthesis) limit scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
